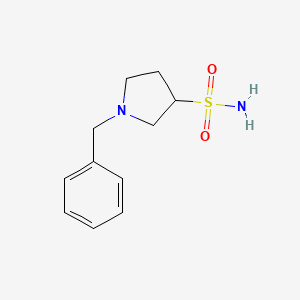

1-Benzylpyrrolidine-3-sulfonamide

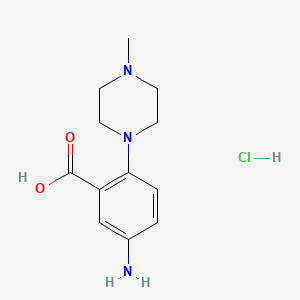

Descripción general

Descripción

1-Benzylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S . It has a molecular weight of 240.33 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Benzylpyrrolidine-3-sulfonamide is1S/C11H16N2O2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,12,14,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

1-Benzylpyrrolidine-3-sulfonamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

DNA Gyrase Inhibitors

N-Benzyl-3-sulfonamidopyrrolidines, such as 1-Benzylpyrrolidine-3-sulfonamide, have been identified as potent bacterial DNA gyrase inhibitors, revealing a new site for antibiotic inhibitor design. This research offers a foundation for developing new antibiotics targeting a novel site in DNA gyrase, showing promise against various bacterial strains including Escherichia coli and Staphylococcus aureus. The study highlights the antimicrobial potential of these compounds, contributing significantly to the battle against bacterial resistance (Foss et al., 2011).

COX-2 Inhibitors

Sulfonamide derivatives, including structures related to 1-Benzylpyrrolidine-3-sulfonamide, have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), playing a crucial role in inflammatory processes and cancer. These studies have led to the development of significant COX-2 inhibitors, offering insights into the design of anti-inflammatory and anticancer therapeutics (Penning et al., 1997).

Efficient Synthesis of Sulfonamides

Research on the green and efficient synthesis of sulfonamides, including those related to 1-Benzylpyrrolidine-3-sulfonamide, has demonstrated the environmental benefits of using nanostructured catalysts. These methods offer an environmentally friendly approach to the synthesis of critical intermediates in drug development, showcasing advancements in sustainable chemical synthesis (Shi et al., 2009).

Carbonic Anhydrase Inhibitors

Glycoconjugate benzene sulfonamides, structurally related to 1-Benzylpyrrolidine-3-sulfonamide, have been synthesized and shown to inhibit carbonic anhydrase isozymes. This research is pivotal for developing new cancer therapies, as it highlights the potential of sulfonamide derivatives in targeting tumor-associated enzymes (Wilkinson et al., 2006).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which 1-benzylpyrrolidine-3-sulfonamide belongs, are known to inhibit bacterial growth by disrupting the metabolism of folic acid in bacteria .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in the bacteria

Biochemical Pathways

The biochemical pathways affected by 1-Benzylpyrrolidine-3-sulfonamide are likely related to the inhibition of folic acid synthesis, given the known mode of action of sulfonamides . This disruption of folic acid metabolism can inhibit the production of nucleic acids in bacteria, affecting their growth and proliferation .

Result of Action

The molecular and cellular effects of 1-Benzylpyrrolidine-3-sulfonamide’s action would likely involve the inhibition of bacterial growth and proliferation due to the disruption of folic acid metabolism and subsequent nucleic acid production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzylpyrrolidine-3-sulfonamide. For instance, the presence of the compound in water and foods can lead to antibiotic contamination, posing potential risks to human and animal health . Furthermore, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances.

Propiedades

IUPAC Name |

1-benzylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKVORFSSQRLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpyrrolidine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)

![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)

![1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1521487.png)